

Theoretical Studies on 1,3-Diaminopropane Chelation: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3-Diaminopropane

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This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the chelation of **1,3-diaminopropane** (tn) with various metal ions. **1,3-Diaminopropane** is a versatile bidentate ligand that forms a six-membered chelate ring upon coordination to a metal center, a structural motif of significant interest in coordination chemistry, materials science, and medicinal chemistry.^[1] This document details the theoretical underpinnings of **1,3-diaminopropane** chelation, presents quantitative data from computational and experimental studies, provides detailed experimental protocols, and visualizes key workflows.

Core Concepts in 1,3-Diaminopropane Chelation

1,3-Diaminopropane acts as a chelating agent, binding to a central metal ion through its two nitrogen donor atoms to form a stable six-membered ring. The stability and conformational flexibility of this ring are key determinants of the properties of the resulting metal complex. Unlike its isomer, 1,2-diaminopropane, which forms a five-membered ring, the six-membered ring formed by **1,3-diaminopropane** is generally less strained and can adopt various conformations, such as chair, boat, and twist-boat.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and spectroscopic properties of these complexes. These computational approaches allow for the prediction of geometric

parameters, binding energies, and vibrational frequencies, providing insights that complement experimental findings.

Data Presentation: A Comparative Analysis

The stability of metal complexes with **1,3-diaminopropane** is a critical parameter, often quantified by the stability constant (log K). The following table summarizes experimentally determined stability constants for selected divalent metal ions.

Metal Ion	log K ₁	log K ₂	Experimental Conditions	Reference
Cu(II)	10.1	8.8	25 °C, 0.5 M KNO ₃	[2]
Ni(II)	7.1	5.6	25 °C, 0.5 M KNO ₃	[2]
Pd(II)	-	-	25 °C, 0.1 M ionic strength	[3]

Note: Specific log K values for Pd(II) with only **1,3-diaminopropane** were not readily available in the searched literature, though studies on mixed-ligand complexes exist.

Computational studies provide valuable data on the geometric and energetic aspects of chelation. The following table presents DFT-calculated parameters for the conformational isomers of dichlorobis(**1,3-diaminopropane**)copper(II), [Cu(tn)₂Cl₂].[4]

Isomer	Conformation	Cu-N Bond Length (Å)	Cu-Cl Bond Length (Å)	Relative Energy (kcal/mol)
1	Chair-Chair	2.03, 2.04	2.98	0.00
2	Chair-Boat	2.03, 2.05	2.97	+1.25
3	Boat-Boat	2.04, 2.06	2.96	+2.89

Further theoretical calculations on a zinc(II) complex with **1,3-diaminopropane** and thiocyanate ligands provided insights into interaction energies.^[5]

Interaction	Calculated Interaction Energy (kcal/mol)	Computational Method
Zn(II) - NCS ⁻	-145	B3LYP-D3
Zn(II) - 1,3-diaminopropane	~ -72.5	B3LYP-D3

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative **1,3-diaminopropane** complex and for the determination of complex stability constants.

Synthesis of Dichlorobis(1,3-diaminopropane)copper(II) [Cu(tn)₂Cl₂]

This protocol is adapted from the literature for the synthesis of the conformational isomers of [Cu(tn)₂Cl₂].^[4]

Materials:

- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- **1,3-Diaminopropane** (tn)
- Methanol (MeOH)

Procedure:

- Dissolve 1.66 g (0.01 mol) of CuCl₂·2H₂O in 25 cm³ of methanol.
- In a separate beaker, dissolve 1.671 mL (0.02 mol) of **1,3-diaminopropane** in methanol.
- Slowly add the **1,3-diaminopropane** solution to the stirred copper(II) chloride solution.
- A precipitate will form. The color of the precipitate may vary depending on the isomeric form.

- The different colored isomers can be separated by filtration.
- Wash the collected precipitate with methanol and dry in a desiccator.

Determination of Stability Constants by Potentiometric Titration

This method is a standard and reliable technique for determining the stability constants of metal complexes in solution.^[2]

Materials and Equipment:

- Stock solution of the metal perchlorate (e.g., $\text{Cu}(\text{ClO}_4)_2$)
- Stock solution of **1,3-diaminopropane** dihydrochloride
- Standardized strong acid (e.g., HClO_4)
- Carbonate-free standardized strong base (e.g., NaOH)
- Inert salt for maintaining constant ionic strength (e.g., NaClO_4)
- Calibrated pH meter with a combination glass electrode
- Thermostated titration vessel
- Microburette

Procedure:

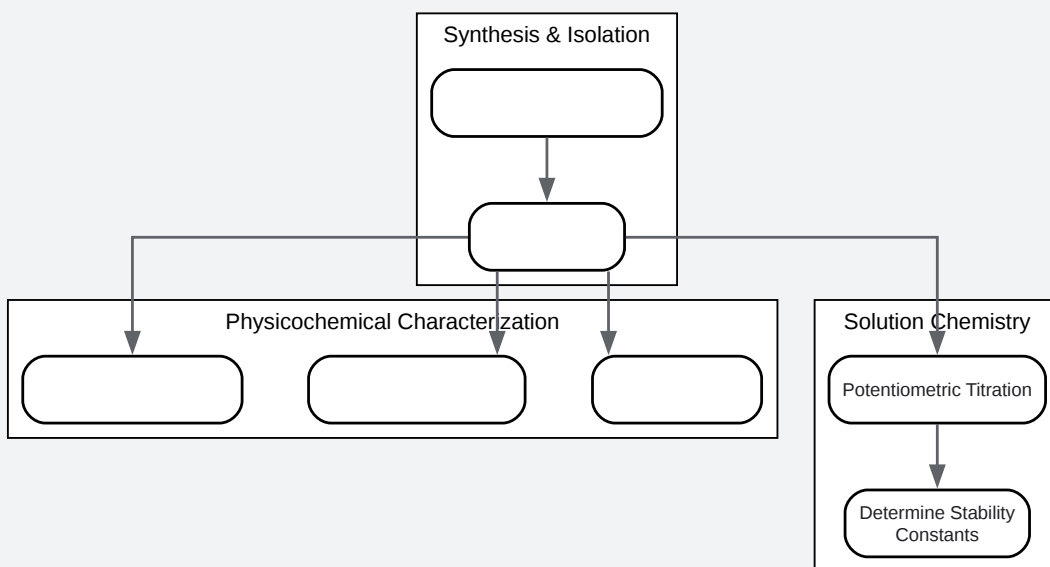
- **Solution Preparation:** Prepare all stock solutions with deionized water and maintain a constant ionic strength (e.g., 0.1 M) using the inert salt.
- **Calibration:** Calibrate the pH electrode system with standard buffer solutions at the desired temperature.
- **Titration:** Perform a series of titrations:

- Titration of the strong acid with the strong base to determine the exact concentration of the base.
- Titration of a solution containing the **1,3-diaminopropane** dihydrochloride and strong acid with the strong base to determine the protonation constants of the ligand.
- Titration of a solution containing the metal perchlorate, **1,3-diaminopropane** dihydrochloride, and strong acid with the strong base to determine the stability constants of the metal-ligand complex.
- Data Analysis: The collected titration data (volume of titrant vs. pH) are analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation and stability constants.

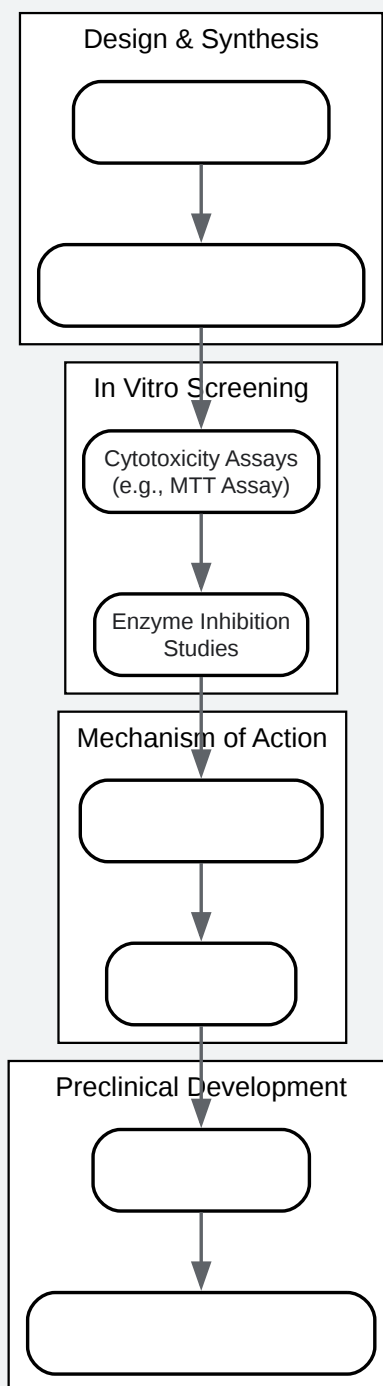
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the study of **1,3-diaminopropane** chelation.

Experimental Workflow for Characterization of 1,3-Diaminopropane Chelates



Conceptual Workflow for Drug Development of 1,3-Diaminopropane Chelates

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